Methyl 4-bromo-6-cyano-2-naphthoate
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Overview
Description
Methyl 4-bromo-6-cyano-2-naphthoate is an organic compound with the molecular formula C13H8BrNO2. It is a derivative of naphthalene, characterized by the presence of bromine, cyano, and ester functional groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-cyano-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification and cyanation. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-cyano-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted naphthoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-6-cyano-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-cyano-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but lacks the cyano group.
Methyl 4-bromo-2-naphthoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2-naphthoate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 4-bromo-6-cyano-2-naphthoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
Molecular Formula |
C13H8BrNO2 |
---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
methyl 4-bromo-6-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H8BrNO2/c1-17-13(16)10-5-9-3-2-8(7-15)4-11(9)12(14)6-10/h2-6H,1H3 |
InChI Key |
HALJPAXZBMWVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)Br |
Origin of Product |
United States |
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